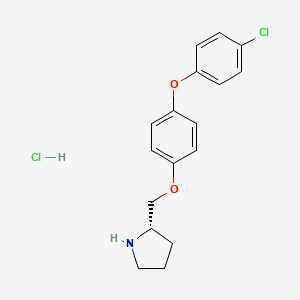
(S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a phenoxymethyl group, which is further substituted with a 4-chloro-phenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using a phenol derivative and a suitable leaving group.
Introduction of the 4-Chloro-phenoxy Group: The 4-chloro-phenoxy group can be added through another nucleophilic substitution reaction, using 4-chloro-phenol and a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under suitable conditions.
Reduction: The compound can be reduced to modify the phenoxy groups or the pyrrolidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxy or pyrrolidine derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
(S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methoxy-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride
- 2-[4-(4-Fluoro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride
- 2-[4-(4-Bromo-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride
Uniqueness
(S)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chloro-phenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-13-3-5-16(6-4-13)21-17-9-7-15(8-10-17)20-12-14-2-1-11-19-14;/h3-10,14,19H,1-2,11-12H2;1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBXAINVWVGPU-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NE,R)-N-[(2-fluoro-6-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149713.png)
![(NE,R)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149715.png)
![(NE,S)-N-[(3-chloro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149728.png)
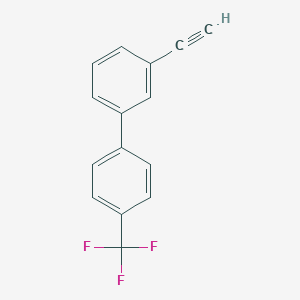
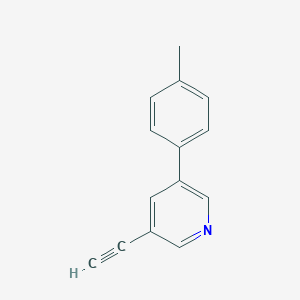
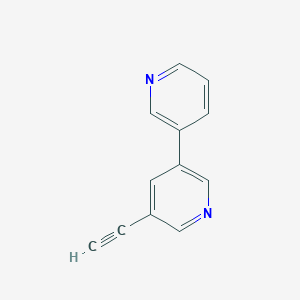
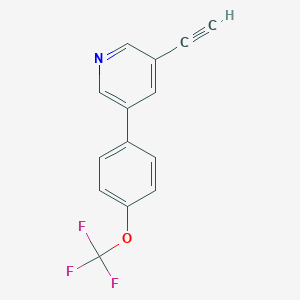
![2-[p-(p-Chlorophenoxy)phenoxy]ethylamine hydrochloride](/img/structure/B8149758.png)
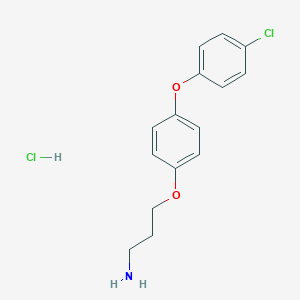
![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)
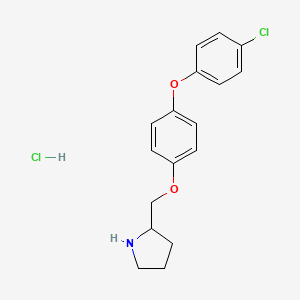
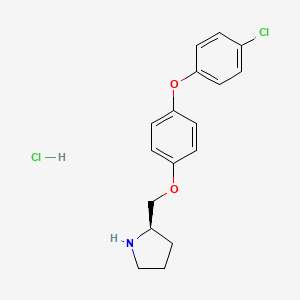
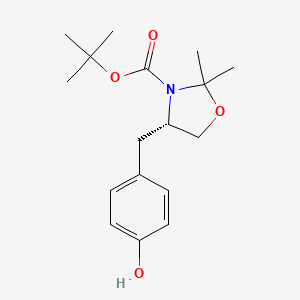
![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)
